molecular formula C12H13NO4 B1608049 1-(4-Nitrophenyl)cyclopentanecarboxylic acid CAS No. 52648-77-8

1-(4-Nitrophenyl)cyclopentanecarboxylic acid

Cat. No.: B1608049
CAS No.: 52648-77-8
M. Wt: 235.24 g/mol
InChI Key: QDCPXRWNBXWBPZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopentanecarboxylic acid is a nitro-substituted cyclopentane derivative characterized by a carboxylic acid group and a para-nitro phenyl ring. The electron-withdrawing nitro group enhances the acidity of the carboxylic acid, making it more reactive than analogues with electron-donating substituents.

Properties

IUPAC Name

1-(4-nitrophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)12(7-1-2-8-12)9-3-5-10(6-4-9)13(16)17/h3-6H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCPXRWNBXWBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386107
Record name 1-(4-nitrophenyl)cyclopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52648-77-8
Record name 1-(4-nitrophenyl)cyclopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)cyclopentanecarboxylic acid typically involves the nitration of cyclopentanecarboxylic acid derivatives followed by further functionalization. One common method includes the nitration of cyclopentanecarboxylic acid using nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)cyclopentanecarboxylic acid undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)cyclopentanecarboxylic acid.

    Substitution: Various substituted cyclopentanecarboxylic acid derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)cyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclopentanecarboxylic acid depends on its chemical reactivity. The nitro group is electron-withdrawing, which can influence the reactivity of the compound in various chemical reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Physicochemical Properties

The table below summarizes key physicochemical data for 1-(4-nitrophenyl)cyclopentanecarboxylic acid and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(4-Nitrophenyl)cyclopentanecarboxylic acid 4-NO₂ C₁₂H₁₃NO₄ 235.24 - Precursor for 4-nitrocaramiphen (anticholinergic agent)
1-(4-Methylphenyl)cyclopentanecarboxylic acid 4-CH₃ C₁₃H₁₆O₂ 208.26 - Component in antimicrobial nanoemulsions (5.19% composition)
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 3-F C₁₂H₁₃FO₂ 208.23 214262-97-2 Building block for pharmaceuticals and agrochemicals
1-(4-Chlorophenyl)cyclopentanecarboxylic acid 4-Cl C₁₂H₁₃ClO₂ 224.67 - Commercial availability for organic synthesis (Thermo Scientific)
1-(3-Bromophenyl)cyclopentanecarboxylic acid 3-Br C₁₂H₁₃BrO₂ 269.13 - Research chemical with documented safety protocols
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid 4-OCH₃ C₁₃H₁₆O₃ 220.26 43050-28-8 Structural studies and solubility in polar solvents (e.g., methanol)
1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid 4-SC₆H₄CH₃ C₁₃H₁₆O₂S 236.33 1250016-34-2 Specialty research chemical in life sciences

Key Observations :

  • Acidity : The nitro group in the target compound lowers the pKa of the carboxylic acid compared to methyl or methoxy substituents, enhancing reactivity in nucleophilic reactions.
  • Solubility: Methoxy and sulfanyl derivatives exhibit improved solubility in polar solvents (e.g., methanol, DMSO) due to increased polarity .
  • Molecular Weight : Bromo and nitro derivatives have higher molecular weights, influencing their pharmacokinetic profiles in drug development .

Biological Activity

1-(4-Nitrophenyl)cyclopentanecarboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1-(4-Nitrophenyl)cyclopentanecarboxylic acid features a cyclopentane ring with a nitrophenyl substituent at the 1-position and a carboxylic acid group, contributing to its chemical reactivity and biological profile. The molecular formula is C11_{11}H11_{11}N1_{1}O3_{3}, with a molecular weight of approximately 205.21 g/mol.

Synthesis Methods

The synthesis of 1-(4-nitrophenyl)cyclopentanecarboxylic acid can be achieved through various methods, including:

  • Nitration of Phenol Derivatives: Using nitrating agents to introduce the nitro group onto phenolic compounds.
  • Cyclization Reactions: Employing cyclization of suitable precursors that incorporate the cyclopentane structure.
  • Carboxylation Reactions: Introducing the carboxylic acid group via carbon dioxide or carbon monoxide in the presence of suitable catalysts.

Antimicrobial Properties

Research indicates that 1-(4-nitrophenyl)cyclopentanecarboxylic acid exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus12
P. aeruginosa10

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it significantly inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The proposed mechanism of action involves the inhibition of specific enzymes associated with inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the synthesis of inflammatory mediators.

Case Studies

  • Case Study on Antimicrobial Activity:
    • In a controlled study involving various bacterial strains, 1-(4-nitrophenyl)cyclopentanecarboxylic acid was tested for its antimicrobial efficacy. The results indicated that it could serve as a promising candidate for developing new antibiotics.
  • Case Study on Anti-inflammatory Effects:
    • A study focused on its effects on macrophage cells showed a significant reduction in TNF-α and IL-6 levels upon treatment with varying concentrations of the compound, suggesting its potential role in managing chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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